(2,2-Difluoro-3-methylcyclopropyl)methanol
Overview
Description
(2,2-Difluoro-3-methylcyclopropyl)methanol is an organic compound with the molecular formula C5H8F2O. It is a fluorinated cyclopropylmethanol derivative, characterized by the presence of two fluorine atoms and a methyl group on the cyclopropyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-3-methylcyclopropyl)methanol typically involves the fluorination of cyclopropylmethanol derivatives. One common method is the reaction of cyclopropylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-3-methylcyclopropyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.
Scientific Research Applications
(2,2-Difluoro-3-methylcyclopropyl)methanol has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,2-Difluoro-3-methylcyclopropyl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(2,2-Difluoro-3-methylcyclopropyl)methanol is unique due to its fluorinated cyclopropyl structure. Similar compounds include:
3-Methylcyclopropylmethanol: Lacks fluorine atoms, resulting in different chemical properties.
2,2-Difluorocyclopropylmethanol: Similar structure but without the methyl group.
3,3-Difluorocyclopropylmethanol: Different positioning of fluorine atoms.
Properties
IUPAC Name |
(2,2-difluoro-3-methylcyclopropyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCACSLFLWHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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